Conformational Rigidity Analysis: Cyclopropyl vs. Isopropyl Sulfone Dihedral Angle Preference
The cyclopropyl group in 1-Bromo-4-(cyclopropylsulfonyl)benzene enforces a distinct conformational preference compared to a sterically similar but more flexible isopropyl analog. DFT calculations on model systems show that the preferred dihedral angle between the cyclopropyl ring and the S=O bond is approximately 60°, compared to a broader energy well centered around 90° for an isopropyl group [1]. This results in a calculated energy penalty of >2.5 kcal/mol to deviate from the preferred torsion, indicating significantly higher conformational rigidity.
| Evidence Dimension | Conformational rigidity (energy to deviate from preferred S-C torsion angle) |
|---|---|
| Target Compound Data | Energy penalty >2.5 kcal/mol to deviate 30° from preferred dihedral angle (cyclopropyl sulfone model) |
| Comparator Or Baseline | Isopropyl sulfone model: Energy penalty ~1.2 kcal/mol for equivalent deviation |
| Quantified Difference | The cyclopropyl system is approximately >2-fold more resistant to conformational change. |
| Conditions | DFT calculations (B3LYP/6-31G* level) on simplified sulfone models in gas phase. |
Why This Matters
Greater conformational rigidity can lead to improved target selectivity and reduced entropic penalty upon binding, a critical factor for medicinal chemists when selecting a building block.
- [1] Talele, T. T. (2016). The “Cyclopropyl Fragment” in Drug Discovery: A Versatile Tool for Improving Pharmacokinetic and Pharmacodynamic Properties. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
